molecular formula C18H19NO4S B14146901 4-[(Propane-1-sulfonyl)amino]phenyl 4-ethenylbenzoate CAS No. 89298-30-6

4-[(Propane-1-sulfonyl)amino]phenyl 4-ethenylbenzoate

Cat. No.: B14146901
CAS No.: 89298-30-6
M. Wt: 345.4 g/mol
InChI Key: NYMXGYQZISOAHH-UHFFFAOYSA-N
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Description

4-[(Propane-1-sulfonyl)amino]phenyl 4-ethenylbenzoate is an organic compound that features both aromatic and aliphatic functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Propane-1-sulfonyl)amino]phenyl 4-ethenylbenzoate typically involves a multi-step process. One common method includes the following steps:

    Formation of the Propane-1-sulfonyl Group: This step involves the sulfonylation of propane using a sulfonyl chloride reagent under basic conditions.

    Amination: The sulfonylated propane is then reacted with aniline to form the sulfonylamino derivative.

    Ethenylation: The final step involves the esterification of the sulfonylamino derivative with 4-ethenylbenzoic acid under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[(Propane-1-sulfonyl)amino]phenyl 4-ethenylbenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Substitution: Reagents such as nitric acid, sulfuric acid, and halogens (e.g., chlorine, bromine) under acidic conditions.

    Nucleophilic Substitution: Strong nucleophiles like hydroxide ions or amines under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration can yield nitro derivatives, while halogenation can produce halogenated aromatic compounds.

Mechanism of Action

The mechanism of action of 4-[(Propane-1-sulfonyl)amino]phenyl 4-ethenylbenzoate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(Propane-1-sulfonyl)amino]phenyl 4-ethenylbenzoate is unique due to its combination of sulfonylamino and ethenylbenzoate groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

89298-30-6

Molecular Formula

C18H19NO4S

Molecular Weight

345.4 g/mol

IUPAC Name

[4-(propylsulfonylamino)phenyl] 4-ethenylbenzoate

InChI

InChI=1S/C18H19NO4S/c1-3-13-24(21,22)19-16-9-11-17(12-10-16)23-18(20)15-7-5-14(4-2)6-8-15/h4-12,19H,2-3,13H2,1H3

InChI Key

NYMXGYQZISOAHH-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)NC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)C=C

Origin of Product

United States

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